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Compound of Interest

Compound Name: Cbz-L-valinol

Cat. No.: B1588960 Get Quote

An In-Depth Technical Guide to Cbz-L-valinol: Synthesis, Properties, and Applications in Drug

Development

Authored by a Senior Application Scientist
Introduction: In the landscape of modern pharmaceutical synthesis, the precise control of

stereochemistry is paramount to achieving therapeutic efficacy and safety. Chiral building

blocks derived from the natural pool of amino acids serve as foundational scaffolds for the

construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

Among these, Cbz-L-valinol, the N-benzyloxycarbonyl protected form of L-valinol, stands out

as a critical intermediate. Its strategic importance lies in the dual functionality it offers: a

masked amino group that prevents unwanted side reactions and a primary alcohol that serves

as a versatile handle for further chemical transformations. The bulky isopropyl side chain, a

hallmark of its parent amino acid L-valine, provides significant steric influence, making it an

invaluable tool in asymmetric synthesis.

This technical guide provides a comprehensive overview of Cbz-L-valinol, intended for

researchers, scientists, and professionals in the field of drug development. We will delve into its

fundamental properties, explore its synthesis from readily available starting materials, and

illuminate its pivotal role in the synthesis of chiral auxiliaries and as a precursor to vital

therapeutic agents.

Core Properties of Cbz-L-valinol
A thorough understanding of the physicochemical properties of Cbz-L-valinol is essential for its

effective handling, reaction optimization, and characterization.
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Property Value Reference(s)

CAS Number 6216-65-5 [1]

Molecular Formula C₁₃H₁₉NO₃ [1]

Molecular Weight 237.30 g/mol

IUPAC Name
benzyl N-[(2S)-1-hydroxy-3-

methylbutan-2-yl]carbamate
[2]

Synonyms
N-Carbobenzyloxy-L-valinol, Z-

Val-ol

Appearance
Off-white solid (inferred from

precursor)
[N/A]

Boiling Point 391.9 ± 35.0 °C at 760 mmHg

Storage Conditions 2-8 °C

The Synthetic Pathway to Cbz-L-valinol
The synthesis of Cbz-L-valinol is a well-established, multi-step process that begins with the

readily available and enantiomerically pure amino acid, L-valine. The synthetic strategy hinges

on two key transformations: the protection of the amino group and the reduction of the

carboxylic acid.
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 Reducing Agent 
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Caption: Synthetic route from L-valine to Cbz-L-valinol.

Part 1: N-Protection of L-Valine
The first and most critical step is the protection of the nucleophilic amino group of L-valine to

prevent its interference in the subsequent reduction step. The benzyloxycarbonyl (Cbz or Z)
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group is an ideal choice for this purpose due to its stability under a range of reaction conditions

and its facile removal via catalytic hydrogenation.[3] The standard procedure for introducing the

Cbz group is the Schotten-Baumann reaction, which involves the treatment of L-valine with

benzyl chloroformate (Cbz-Cl) in an aqueous alkaline medium.[4]

Rationale for Experimental Choices:

Alkaline Medium (e.g., NaOH or Na₂CO₃): The base serves a dual purpose: it deprotonates

the amino group, rendering it a more potent nucleophile to attack the benzyl chloroformate,

and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the

equilibrium towards product formation.

Controlled Temperature (0-5 °C): This reaction is exothermic. Maintaining a low temperature

is crucial to prevent the hydrolysis of the benzyl chloroformate reagent and to minimize

potential side reactions, thereby ensuring a high yield of the desired N-protected product.[4]

Part 2: Reduction of N-Cbz-L-valine to Cbz-L-valinol
With the amino group securely protected, the carboxylic acid moiety of N-Cbz-L-valine is

reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride

(LiAlH₄) are effective, they are often expensive and pyrophoric, posing challenges for large-

scale synthesis.[5] A safer and more cost-effective alternative involves the use of sodium

borohydride in combination with iodine (I₂). This system generates diborane in situ, which is a

highly effective reagent for the reduction of carboxylic acids.

Experimental Protocol: Synthesis of Cbz-L-valinol

This protocol is a representative synthesis based on established chemical principles for the

reduction of N-protected amino acids.

Preparation of the Precursor: Synthesize N-Cbz-L-valine according to established literature

procedures by reacting L-valine with benzyl chloroformate under Schotten-Baumann

conditions.[4]

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, suspend N-Cbz-L-valine in anhydrous tetrahydrofuran

(THF).
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Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Add sodium

borohydride (NaBH₄) portion-wise to the stirred suspension.

In Situ Borane Generation: Slowly add a solution of iodine (I₂) in anhydrous THF via the

dropping funnel. The reaction mixture will typically evolve hydrogen gas and may change

color. Maintain the temperature below 10 °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol,

followed by an aqueous solution of sodium thiosulfate to consume any excess iodine. Acidify

the mixture with 1N HCl and extract the product into an organic solvent such as ethyl

acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield pure Cbz-L-valinol.

Applications in Asymmetric Synthesis and Drug
Development
The utility of Cbz-L-valinol in the pharmaceutical industry stems from its role as a precursor to

L-valinol and its derivatives, which are cornerstones of asymmetric synthesis.

Precursor to Chiral Auxiliaries
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate

to control the stereochemical outcome of a synthetic transformation.[6] L-valinol, readily

obtained by the deprotection of Cbz-L-valinol, is a key starting material for the synthesis of

Evans-type oxazolidinone auxiliaries.[7]

Cbz-L-valinol L-Valinol
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Caption: Cbz-L-valinol as a precursor to Evans auxiliaries.

The bulky isopropyl group of the valinol-derived oxazolidinone effectively shields one face of

the enolate formed from an N-acylated substrate. This steric hindrance directs incoming

electrophiles to the opposite face, resulting in a highly diastereoselective bond formation. This

strategy is widely employed in natural product synthesis and drug development to create

complex stereogenic centers with predictable and high fidelity.[7]

Building Block for Antiviral Drugs
The L-valine moiety is a key structural component in several important antiviral prodrugs, such

as Valacyclovir and Valganciclovir.[3][8] These drugs are L-valyl esters of the active antiviral

agents Acyclovir and Ganciclovir, respectively. The esterification with L-valine significantly

enhances the oral bioavailability of the parent drug. The synthesis of these prodrugs involves

the coupling of N-Cbz-L-valine with the hydroxyl group of the parent antiviral agent, followed by

the deprotection of the Cbz group.[8][9] While Cbz-L-valinol is not directly incorporated, the

synthetic strategies and the importance of the Cbz-protected valine core are directly relevant

and highlight the central role of this class of compounds in medicinal chemistry.

Spectroscopic Characterization
The structural integrity and purity of Cbz-L-valinol are confirmed using standard spectroscopic

techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of Cbz-L-valinol is expected to show

characteristic signals for the aromatic protons of the benzyl group (typically in the range of

7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons adjacent to the oxygen,

signals for the methine (CH) and methylene (CH₂) protons of the valinol backbone, and

distinct signals for the diastereotopic methyl protons of the isopropyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl

carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic methylene

carbon, and the carbons of the valinol backbone, including the two distinct methyl carbons of

the isopropyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands corresponding to the N-H stretching of the carbamate, C=O stretching of the

carbamate carbonyl group (around 1680-1700 cm⁻¹), and a broad O-H stretching band for

the primary alcohol.

Safety and Handling
Cbz-L-valinol should be handled in accordance with good laboratory practice. It is advisable to

work in a well-ventilated fume hood and wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is

recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
Cbz-L-valinol is more than just a protected amino alcohol; it is a strategic intermediate that

empowers chemists to exert precise control over stereochemistry in the synthesis of complex

molecules. Its straightforward preparation from L-valine, coupled with the versatility of the Cbz

protecting group and the chiral scaffold it provides, ensures its continued importance in the

drug discovery and development pipeline. A thorough understanding of its properties,

synthesis, and applications, as outlined in this guide, is essential for any scientist working at

the forefront of pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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